molecular formula C13H14N4O2 B13494828 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

Cat. No.: B13494828
M. Wt: 258.28 g/mol
InChI Key: HFUNVIYZQZDQCS-UHFFFAOYSA-N
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Description

3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a compound that belongs to the class of organic compounds known as indazoles. Indazoles are heterocyclic aromatic organic compounds that consist of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of an amino group at the 7th position of the indazole ring and a piperidine-2,6-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-amino-1-methylindazole with piperidine-2,6-dione in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The amino group and the indazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-indazole-3-carboxylic acid
  • 7-Amino-1-methyl-1H-indazole
  • Piperidine-2,6-dione

Uniqueness

3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is unique due to its specific structural features, such as the presence of both an indazole ring and a piperidine-2,6-dione moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

3-(7-amino-1-methylindazol-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H14N4O2/c1-17-12-7(3-2-4-9(12)14)11(16-17)8-5-6-10(18)15-13(8)19/h2-4,8H,5-6,14H2,1H3,(H,15,18,19)

InChI Key

HFUNVIYZQZDQCS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N)C(=N1)C3CCC(=O)NC3=O

Origin of Product

United States

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